N,N-Di(2H3)methyl(2H)formamide

Catalog No.
S1496352
CAS No.
4472-41-7
M.F
C3H7NO
M. Wt
80.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Di(2H3)methyl(2H)formamide

CAS Number

4472-41-7

Product Name

N,N-Di(2H3)methyl(2H)formamide

IUPAC Name

1-deuterio-N,N-bis(trideuteriomethyl)formamide

Molecular Formula

C3H7NO

Molecular Weight

80.14 g/mol

InChI

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1D3,2D3,3D

InChI Key

ZMXDDKWLCZADIW-YYWVXINBSA-N

SMILES

CN(C)C=O

Synonyms

MF-d7; Dimethylformamide-d7; N,N-Dimethylformamide-d7; Perdeuterodimethylformamide

Canonical SMILES

CN(C)C=O

Isomeric SMILES

[2H]C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H]

N,N-Di(2H3)methyl(2H)formamide, also known as N,N-dimethylformamide-d7 (DMF-d7), is a deuterated form of N,N-dimethylformamide (DMF). Deuterium, a stable isotope of hydrogen, replaces all seven hydrogen atoms in the molecule. DMF-d7 holds significant value in various scientific research applications due to its unique properties.

Applications in NMR Spectroscopy

DMF-d7 finds extensive use as a common solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its key advantages for NMR include:

  • High solubility: DMF-d7 effectively dissolves a wide range of organic compounds, making it versatile for various sample types .
  • Deuteration: The presence of deuterium atoms significantly reduces the background signal in the deuterium lock solvent, leading to cleaner spectra and improved sensitivity .
  • Chemical shift inertness: DMF-d7 exhibits minimal interaction with the analyte, minimizing potential chemical shift perturbations and ensuring accurate peak positions .

Applications in Isotope Labeling Studies

DMF-d7 serves as a valuable tool in isotope labeling studies, particularly in the field of metabolomics. Researchers can incorporate deuterium atoms into specific positions of a molecule by using DMF-d7 as a precursor or reaction medium. This allows them to trace metabolic pathways and identify specific metabolites within complex biological systems .

Applications in Material Science Research

DMF-d7 finds applications in specific areas of material science research due to its:

  • Compatibility with certain polymers: DMF-d7 can dissolve and interact with specific polymers, making it suitable for studying their properties and interactions with other molecules .
  • Deuteration benefits in neutron scattering studies: The deuteration of DMF-d7 can enhance contrast and reduce background noise in neutron scattering experiments, providing valuable insights into the structure and dynamics of materials .
  • DMF-d7 is a isotopically labelled molecule where seven hydrogen atoms (H) are replaced by deuterium (²H), a stable isotope of hydrogen [].
  • It is commercially available from chemical suppliers for research purposes [].

Molecular Structure Analysis

  • DMF-d7 shares the same structure as DMF with the exception of the deuterium substitution.
  • The core structure consists of a formamide group (HCN=O) linked to a dimethyl group (N(CH₃)₂) [].
  • The presence of deuterium atoms can affect the physical properties of the molecule due to the isotope effect, but the overall structure and bonding remain similar to DMF.

Chemical Reactions Analysis

  • Synthesis: DMF-d7 can be synthesized by various methods, but a common approach involves the reaction of perdeuterated methylamine (CH₃(²H)₂) with deuterated formic acid (HCDO) in the presence of a catalyst [].
  • Due to its specialized nature, specific details of synthesis may be covered by patents or proprietary information.
  • Reactions similar to DMF: As a DMF analogue, DMF-d7 can participate in various reactions similar to DMF, but with potential kinetic isotope effects due to the presence of deuterium []. However, specific reaction mechanisms are beyond the scope of this summary.

Physical And Chemical Properties Analysis

  • Due to the limited commercial availability of DMF-d7, specific data on melting point, boiling point, and solubility might not be readily available.
  • However, it is expected to have similar properties to DMF with slight variations due to the isotope effect [].
  • DMF itself is a colorless liquid with a high boiling point (153 °C) and miscible with water [].
  • DMF-d7 is primarily used as a solvent in scientific research, particularly in applications where understanding the fate or metabolism of a molecule is important.
  • The deuterium label allows researchers to track the molecule through experiments by distinguishing it from unlabeled compounds using techniques like nuclear magnetic resonance (NMR) spectroscopy [].
  • Similar to DMF, DMF-d7 should be handled with appropriate precautions in a laboratory setting.
  • DMF is known to be a skin irritant, and it is advisable to consult safety data sheets (SDS) for specific handling procedures [].

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (96%): Flammable liquid and vapor [Warning Flammable liquids];
H312+H332 (80%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H312 (98%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (96%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

4472-41-7

Wikipedia

Deuterated DMF

Dates

Modify: 2023-08-15

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